

Application Note: Quantification of Gambogin using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Gambogin	
Cat. No.:	B3034426	Get Quote

Introduction

Gambogin, also known as gambogic acid, is a prominent bioactive caged xanthone derived from the resin of Garcinia species, notably Garcinia hanburyi. It has garnered significant interest in the scientific community for its potent anticancer properties.[1][2] Accurate and reliable quantification of **Gambogin** is crucial for quality control of raw materials, pharmacokinetic studies, and the development of pharmaceutical formulations. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **Gambogin**.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The method employs a reversed-phase C18 column for the separation of **Gambogin**.

Table 1: HPLC Instrumentation and Chromatographic Conditions



Parameter	Condition
HPLC System	Agilent 1260 HPLC system with a photodiode array detector or equivalent
Column	C18 column (150 × 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.1% orthophosphoric acid (85:15 v/v)[1][2][3]
Flow Rate	1.5 mL/min[1][2][3]
Injection Volume	20 μL[4]
Column Temperature	Ambient[4]
Detection Wavelength	360 nm[1][2][3][5][6]
Run Time	Approximately 12 minutes[4]
Retention Time of Gambogin	Approximately 9 minutes[1][2][3]

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[1][3]

Table 2: Summary of Method Validation Parameters for **Gambogin** Quantification in Gamboge Resin

Validation Parameter	Result
Linearity Range	5 to 120 μg/mL[1][2][3][4]
Correlation Coefficient (r²)	> 0.999[1][3][4]
Accuracy (% Recovery)	98.87% to 102.92%[1][2][3][4]
Precision (% RSD)	< 2%[2]
Limit of Detection (LOD)	2.069 μg/mL[1][2][3][4]
Limit of Quantification (LOQ)	6.271 μg/mL[1][2][3][4]



Table 3: Summary of Method Validation Parameters for **Gambogin** Quantification in Dog Plasma

Validation Parameter	Result
Linearity Range	0.156 to 20 μg/mL[5][6]
Accuracy	93.0% to 104.2%[5][6]
Intra-assay and Inter-assay Variability	< 10.0%[5][6]

Experimental Protocols

- 1. Preparation of Standard Solutions
- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Gambogin reference standard and dissolve it in a 10 mL volumetric flask with methanol.[4] Sonicate for 10 minutes to ensure complete dissolution and then adjust the volume to the mark with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase or a suitable buffer (e.g., phosphate buffer solution pH 7.4) to achieve concentrations within the linear range (e.g., 5, 10, 25, 50, 100, and 120 μg/mL).[2][4]
- 2. Sample Preparation
- Gamboge Resin:
 - Accurately weigh the gamboge resin sample.
 - Dissolve the sample in methanol and mix thoroughly.
 - Filter the solution through a 0.45 μm membrane filter.[2][4]
 - Dilute the filtered solution to an appropriate concentration within the calibration range using the mobile phase.



- · Dog Plasma:
 - Acidify the dog plasma sample with hydrochloric acid.
 - Perform a liquid-liquid extraction with ethyl acetate. [5][6]
 - Evaporate the ethyl acetate layer to dryness.
 - Reconstitute the residue in the mobile phase.
- 3. HPLC Analysis Procedure
- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject 20 μL of each standard solution and sample solution into the HPLC system.
- Record the chromatograms and measure the peak area for Gambogin.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
- Determine the concentration of **Gambogin** in the samples by interpolating their peak areas from the calibration curve.

Visualizations

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